
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is an organic compound that features a butynol group with an iodine-substituted phenyl ring. This compound is of interest due to its unique structure, which combines an alkyne, an alcohol, and an iodine-substituted aromatic ring. These features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- typically involves the coupling of an alkyne with an iodophenyl compound. One common method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 4-(4-iodophenyl)-2-methyl-3-butyn-2-one.
Reduction: Formation of 4-(4-iodophenyl)-2-methyl-3-butene-2-ol or 4-(4-iodophenyl)-2-methylbutane-2-ol.
Substitution: Formation of 4-(4-azidophenyl)-2-methyl-3-butyn-2-ol or 4-(4-cyanophenyl)-2-methyl-3-butyn-2-ol.
Applications De Recherche Scientifique
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- depends on the specific application and reaction it undergoes. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The alkyne and alcohol groups can participate in hydrogen bonding, while the iodine-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodoanisole
- 4-Fluorophenylboronic acid
- 3-Butyn-2-ol, 4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-
Uniqueness
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is unique due to its combination of an alkyne, an alcohol, and an iodine-substituted aromatic ring. This combination provides a versatile platform for various chemical transformations and applications, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
120517-37-5 |
|---|---|
Formule moléculaire |
C11H11IO |
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
4-(4-iodophenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H11IO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 |
Clé InChI |
KGIZFRNNKXSQAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=C(C=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


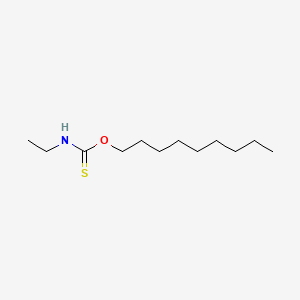
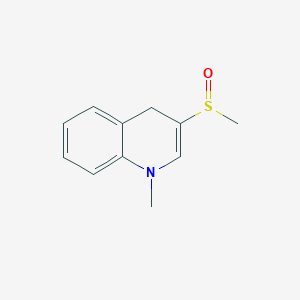
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)

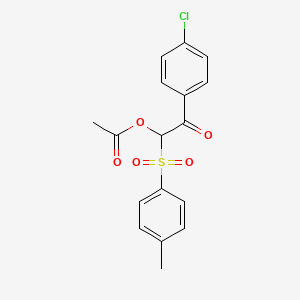


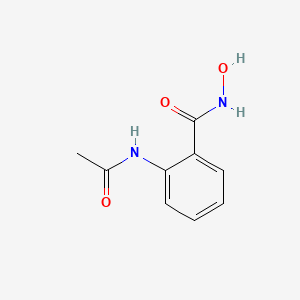
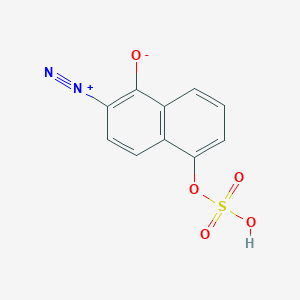
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)

